molecular formula C14H17N3OS2 B2515165 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1286726-70-2

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No. B2515165
CAS RN: 1286726-70-2
M. Wt: 307.43
InChI Key: OBMLMBQCLCZMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” is characterized by the presence of a benzothiazole ring, a urea group, and a cyclopentyl group. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” include a molecular weight of 307.43. Other properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea and its derivatives are synthesized for various biological activities. Compounds in this category, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been designed to optimize spacer length and conformational flexibility for potential inhibitory activities against specific enzymes, showing that certain structural modifications can lead to high inhibitory activities (Vidaluc et al., 1995).

Anticancer Potential

Some derivatives show promising anticancer activities. For example, compounds synthesized as 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity, hinting at potential anticancer properties (Ram et al., 1984). Another study focused on 1-Aryl-3-(2-chloroethyl) ureas showed cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).

Antimicrobial Activity

Ureas and thioureas derived from 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have been tested for antimicrobial activities. A study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which demonstrated antimicrobial effects, suggesting a potential route for developing new antimicrobial agents (El-Sawy et al., 2013).

Conformational Studies

Conformational adjustments in derivatives such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and urea have been analyzed, showing the significance of intramolecular hydrogen bonding and its impact on the compound's properties and potential applications (Phukan et al., 2016).

Future Directions

Benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, have shown promise in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Future research may focus on improving the synthesis methods, studying the mechanism of action, and evaluating the therapeutic potential of these compounds in more detail.

properties

IUPAC Name

1-cyclopentyl-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-19-14-17-11-7-6-10(8-12(11)20-14)16-13(18)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLMBQCLCZMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

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